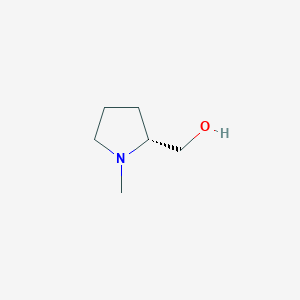
N-甲基-D-脯氨醇
描述
N-Methyl-D-prolinol is an organic compound with the chemical formula C₆H₁₃NO. It is a white crystalline solid that is soluble in water and common organic solvents at room temperature. This compound is chiral and optically active, making it a valuable reagent in various chemical and biological applications .
科学研究应用
N-Methyl-D-prolinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a probe to study protein folding and structure due to its unique conformational properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions
作用机制
Target of Action
N-Methyl-D-prolinol is a compound used primarily for research and development It is known that proline derivatives can have a wide range of targets due to their versatile structure and reactivity .
Mode of Action
For instance, chiral proline, a related compound, is known to catalyze reactions with high stereoselectivity . It can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . These modes of action could potentially be applicable to N-Methyl-D-prolinol, given its structural similarity to proline.
Biochemical Pathways
For instance, proline is a key player in the collagen synthesis pathway, and it also plays a role in the regulation of apoptosis and cell survival .
Result of Action
Given its structural similarity to proline, it may share some of proline’s known effects, such as participating in the synthesis of proteins and other biomolecules .
Action Environment
Like all chemical compounds, its stability and reactivity are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化分析
Biochemical Properties
N-Methyl-D-prolinol, like other proline analogues, has been proven to be valuable for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . It competes with naturally occurring amino acids for incorporation into nascent proteins, which can result in protein misfolding
Cellular Effects
It is known that proline analogues can induce a transient stress response in cells, comparable to that of heat shock stress This suggests that N-Methyl-D-prolinol may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of N-Methyl-D-prolinol is not well-understood. As a proline analogue, it may interact with the same biomolecules as proline and influence their function. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-D-prolinol typically involves the methylation of D-proline. One common method is the reductive amination of D-proline with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields N-Methyl-D-prolinol as the primary product.
Industrial Production Methods: Industrial production of N-Methyl-D-prolinol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: N-Methyl-D-prolinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-Methyl-D-pyrrolidone.
Reduction: It can be reduced to form N-Methyl-D-proline.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: N-Methyl-D-pyrrolidone.
Reduction: N-Methyl-D-proline.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
N-Methyl-D-prolinol is compared with other similar compounds such as:
L-Proline: Unlike N-Methyl-D-prolinol, L-Proline is a naturally occurring amino acid and lacks the methyl group.
N-Methyl-L-prolinol: This compound is the enantiomer of N-Methyl-D-prolinol and has different optical activity.
Trans-4-hydroxy-L-proline: This compound has a hydroxyl group instead of a methyl group, leading to different chemical and biological properties
N-Methyl-D-prolinol stands out due to its unique chiral properties and its versatility in various chemical and biological applications.
属性
IUPAC Name |
[(2R)-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99494-01-6 | |
| Record name | [(2R)-1-methylpyrrolidin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2446905.png)
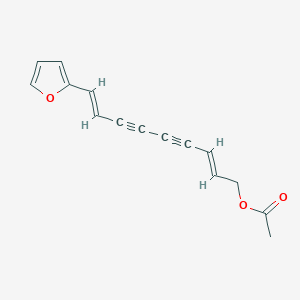

![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2446909.png)
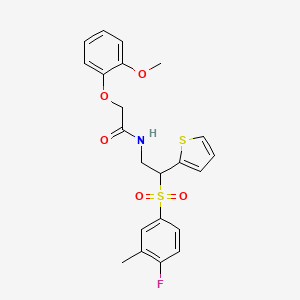
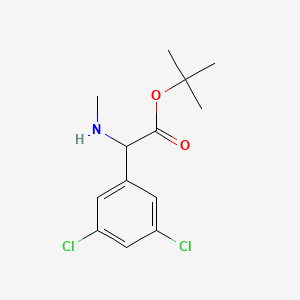
![Ethyl 2-({[6-(3-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)benzoate](/img/structure/B2446912.png)
![4-(1-(2-methoxybenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2446917.png)
![(3E)-1-benzyl-3-{[(4-ethylphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2446920.png)
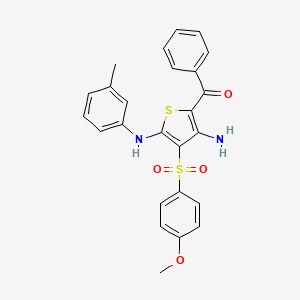
![methyl 2-({[1-(4-chlorophenyl)-3-ethoxy-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate](/img/structure/B2446924.png)
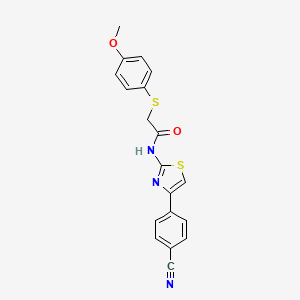
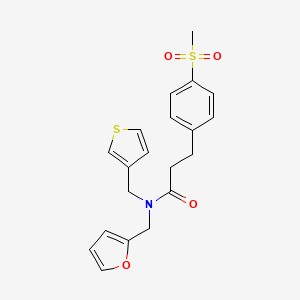
![1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2446928.png)
